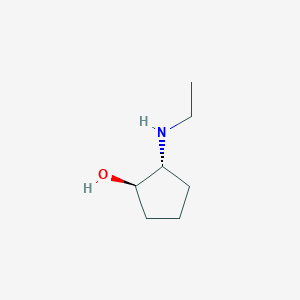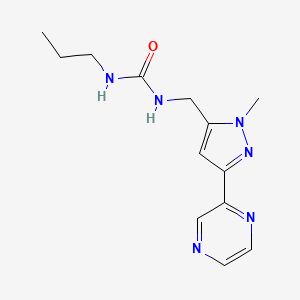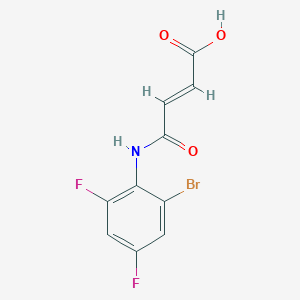
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid (3-BCPE) is an organic acid that has been the subject of a number of scientific studies. It is a carboxylic acid with a bromine atom attached to the phenyl ring, and a difluorophenyl group at the para position. 3-BCPE has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a synthetic intermediate for a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs, such as antimalarials, anticonvulsants, and anti-inflammatory agents. In biochemistry, 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has been used as a tool to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins.
作用機序
The mechanism of action of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is not yet fully understood. However, it is known that 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid is metabolized by enzymes in the liver, and is converted to 3-bromo-4,6-difluorobenzyl alcohol, which is then further metabolized to 3-bromo-4,6-difluorobenzaldehyde. It is believed that the metabolites of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid are responsible for its biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid have been studied extensively in laboratory animals. It has been shown to have anticonvulsant, antipyretic, antinociceptive, and anti-inflammatory effects. In addition, it has been shown to have antioxidant activity, as well as to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
実験室実験の利点と制限
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid has several advantages for laboratory experiments. It is relatively inexpensive, and can be synthesized easily. It is also a relatively stable compound, and is relatively non-toxic. However, it has some limitations. Its solubility in water is low, and it is not very soluble in organic solvents. In addition, it is not very soluble in lipid membranes, and is not very stable in the presence of light.
将来の方向性
There are a number of potential future directions for the study of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further studies could be conducted to investigate the mechanism of action of 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid, as well as its potential toxicity and side effects. Finally, further research could be conducted to investigate its potential uses in other fields, such as food science and agriculture.
合成法
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid can be synthesized through a two-step reaction. The first step involves the reaction of 4,6-difluorobenzaldehyde with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction yields 3-(2-bromo-4,6-difluorophenyl)prop-2-en-1-one, which is then reacted with acetic anhydride to yield 3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid. This synthesis method is simple and efficient, and is suitable for large-scale production.
特性
IUPAC Name |
(E)-4-(2-bromo-4,6-difluoroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO3/c11-6-3-5(12)4-7(13)10(6)14-8(15)1-2-9(16)17/h1-4H,(H,14,15)(H,16,17)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQCCXBUSKZDW-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)C=CC(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)NC(=O)/C=C/C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-(2-Bromo-4,6-difluorophenyl)carbamoyl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2619406.png)
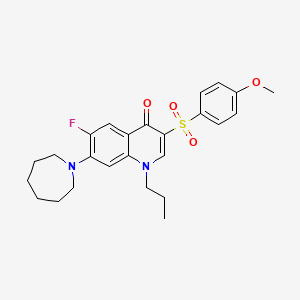
![1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619409.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2619410.png)

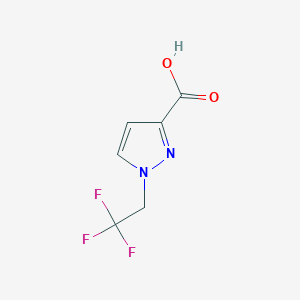

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2619418.png)
![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)
![5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2619423.png)

